molecular formula C14H11F6N3O B2728728 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448123-50-9

2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

カタログ番号: B2728728
CAS番号: 1448123-50-9
分子量: 351.252
InChIキー: WIEJRKBOHSUGCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzamide core substituted with a trifluoromethyl group at the 2-position and an ethyl linker connected to a 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety.

特性

IUPAC Name

2-(trifluoromethyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6N3O/c15-13(16,17)10-4-2-1-3-9(10)12(24)21-6-8-23-7-5-11(22-23)14(18,19)20/h1-5,7H,6,8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEJRKBOHSUGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

The mechanism of action of 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with molecular targets through its trifluoromethyl and pyrazole groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Structural Analogues and Key Variations

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name / ID Molecular Features Biological Activity / Use Key Differences vs. Target Compound Source ID
N-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-quinoxalinecarboxamide Quinoxaline carboxamide core; pyrazole substituent Not specified (likely research compound) Quinoxaline replaces benzamide; alters π-system
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 2-Trifluoromethyl benzamide; isopropoxy phenyl group Pesticide (fungicide) Substituent on phenyl ring; agrochemical focus
N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide 3,5-Bis(trifluoromethyl) benzamide; chloropyrazine Intermediate in pharmaceutical synthesis Additional trifluoromethyl group; pyrazine moiety
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Thiazole-thioether linker; pyridinylamino group Excluded from patent (specificity concerns) Thioether and pyridine substituents
N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide derivatives Cyclopropyl-pyrazole; acetamide linker Kinase inhibitors (e.g., anticancer agents) Acetamide vs. benzamide; cyclopropyl substitution

Analysis of Structural Modifications and Implications

Flutolanil’s isopropoxy-phenyl group () improves lipophilicity, critical for fungicidal membrane penetration .

Trifluoromethyl Substitution :

  • The target compound’s single 2-trifluoromethyl group balances electron withdrawal and steric effects. In contrast, 3,5-bis(trifluoromethyl) analogs () exhibit heightened electronegativity, possibly affecting metabolic stability or target affinity .

Linker and Heterocyclic Moieties: Ethyl linkers with pyrazole (target compound) vs. thioether-thiazole () alter conformational flexibility and hydrogen-bonding capacity. Patent exclusions () suggest that specific linkers (e.g., thioethers) may confer undesired off-target interactions .

Research Findings and Trends

  • Synthetic Accessibility : Trifluoromethylated benzamides are frequently synthesized via coupling reagents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (), ensuring high yields and purity .
  • Structure-Activity Relationships (SAR) :
    • The 3-(trifluoromethyl)pyrazole group (target compound) is a common pharmacophore in kinase inhibitors, likely due to its ability to occupy hydrophobic pockets .
    • Exclusion of thioether-linked analogs in patents () underscores the importance of substituent polarity in avoiding off-target effects .

生物活性

The compound 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
  • SMILES Notation : CC(C(=O)N(C(C(F)(F)F)C(F)(F)F)c1ccccc1)N=N

Biological Activity Overview

Recent studies have highlighted various biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties. The trifluoromethyl group in particular has been shown to enhance the pharmacological profiles of these compounds.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide have demonstrated:

  • IC50 Values : Many pyrazole derivatives have shown IC50 values in the micromolar range against cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For example, a related compound exhibited an IC50 of 26 µM against A549 cells .

The mechanism of action for pyrazole derivatives often involves the inhibition of key enzymes or pathways associated with cancer proliferation. Some studies suggest that these compounds may target:

  • Aurora Kinase : Inhibition of Aurora-A kinase has been noted, which plays a crucial role in cell division. Compounds have shown IC50 values as low as 0.067 µM against this target .
  • VEGF Pathway : Certain derivatives have been reported to inhibit VEGF-induced proliferation in endothelial cells, suggesting potential applications in anti-angiogenic therapy .

Case Studies

Several case studies have explored the efficacy and safety of pyrazole derivatives:

  • Study on Antitumor Activity :
    • Objective : To evaluate the cytotoxic effects of a series of substituted pyrazoles.
    • Results : Compounds exhibited GI50 values ranging from 0.04 to 11.4 µM across multiple cancer cell lines including K-562 and UO-31 .
  • Inhibition of CDK2 :
    • Objective : Assessment of CDK2 inhibition by pyrazole-linked thiourea derivatives.
    • Findings : One compound showed significant inhibition with an IC50 of 25 nM, indicating strong potential for therapeutic use in cell cycle regulation .

Data Tables

Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF73.79Antiproliferative
Compound BA54926Apoptosis Induction
Compound CHepG20.71Aurora-A Inhibition
Compound DNCI-H4600.08Autophagy Induction

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。